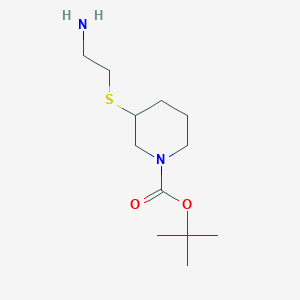

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a protected piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-aminoethylsulfanyl moiety at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibitors. Its structural attributes—such as the tert-butyl ester (imparting stability and lipophilicity) and the aminoethylsulfanyl group (enabling nucleophilic or coordination chemistry)—make it versatile for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKRIQLMJLHSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane under acidic conditions.

Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the piperidine ring. This can be achieved using reagents like ethylthiol and a suitable base.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acetonitrile as solvent, and a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in core structure, substituents, ester groups, and functional moieties.

Structural Analogues with Piperidine/Pyrrolidine Cores

| Compound Name | Core Structure | Substituents at Position 3 | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | 2-Aminoethylsulfanyl | C12H24N2O2S | 260.39 | Tert-butyl ester, thioether, amine |

| 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 2-Aminoethylsulfanyl | C11H22N2O2S | 246.37 | Tert-butyl ester, thioether, amine |

| 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester | Piperidine | 2-Aminoethylsulfanyl (position 4) | C15H22N2O2S | 294.41 | Benzyl ester, thioether, amine |

- Ester Group: Benzyl esters () are more labile under acidic conditions than tert-butyl esters, influencing stability during synthetic workflows .

Variants with Hydroxyethylsulfanyl vs. Aminoethylsulfanyl Groups

| Compound Name | Substituent at Position 3 | Molecular Formula | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|

| (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | 2-Hydroxyethylsulfanyl | C12H23NO3S | 261.38 | Increased polarity due to hydroxyl group |

| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 2-Hydroxyethyl (no sulfur) | C12H23NO3 | 245.32 | Lacks thioether, higher hydrolytic stability |

- Functional Group Impact: Hydroxyethylsulfanyl () introduces hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity compared to aminoethylsulfanyl .

Piperazine Derivatives and Complex Heterocycles

| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Applications |

|---|---|---|---|---|---|

| 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester | Piperazine | Dimethylaminomethyl, methanesulfonyl | C14H27N3O4S | 333.45 | Intermediate for kinase inhibitors |

| 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | Pyrimidinyl-methyl-amino | C16H25ClN4O2S | 380.91 | Antiviral/anticancer candidate |

- Structural Complexity: Piperazine derivatives () with sulfonyl groups exhibit enhanced electron-withdrawing effects, influencing electronic distribution in drug-receptor interactions .

Biological Activity

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1311314-44-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.

The compound has the molecular formula and features a piperidine ring substituted with an aminoethylthio group and a tert-butyl ester. Its chemical structure is crucial for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including those similar to 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells. One study reported that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Piperidine derivative A | HCT-116 | 1.9 |

| Piperidine derivative B | MCF-7 | 2.3 |

| Doxorubicin (control) | HCT-116 | 3.23 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. The aminoethylsulfanyl group may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that similar compounds can reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .

Synthesis

The synthesis of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with appropriate thiol and carboxylic acid precursors under controlled conditions. This synthetic route is critical for obtaining compounds with high purity and yield.

Case Study 1: Anticancer Activity

In a study examining the effects of various piperidine derivatives on cancer cell proliferation, it was found that compounds similar to 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester inhibited cell growth significantly in vitro. The study utilized MTT assays to determine cell viability, revealing a dose-dependent response .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of piperidine derivatives in an animal model of Alzheimer’s disease. The researchers observed that treatment with these compounds resulted in improved cognitive function and reduced amyloid plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.